

Application Notes and Protocols for the Bioanalysis of Relacorilant

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Compound of Interest

Compound Name: Relacorilant

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Introduction

Relacorilant (CORT125134) is a selective glucocorticoid receptor modulator (SGRM) being investigated for various therapeutic applications, including the treatment of Cushing syndrome and in combination with chemotherapy for certain cancers.[1][2] Accurate and reliable quantification of **Relacorilant** in biological matrices is crucial for pharmacokinetic (PK) studies, dose-finding, and assessing drug-drug interactions. This document provides detailed application notes and protocols for the analytical methods used to detect and quantify **Relacorilant** in biological samples, primarily focusing on the industry-standard method of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle Analytical Method: LC-MS/MS

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are the primary method for the determination of **Relacorilant** concentrations in plasma samples.[3][4] This technique offers high sensitivity and selectivity, allowing for the accurate quantification of the analyte in complex biological matrices. LC-MS/MS combines the separation capabilities of liquid chromatography with the precise detection and quantification of mass spectrometry.

Experimental Protocols

The following is a representative protocol for the quantification of **Relacorilant** in human plasma using LC-MS/MS. This protocol is based on established bioanalytical methods for small molecules and should be optimized and validated in the user's laboratory.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like **Relacorilant** from plasma.

Materials:

- Human plasma (with K3EDTA as anticoagulant)[4]
- **Relacorilant** analytical standard
- Internal Standard (IS) (e.g., a deuterated analog of **Relacorilant**)
- Acetonitrile (ACN), HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Thaw plasma samples and analytical standards on ice.
- Prepare a stock solution of **Relacorilant** and the Internal Standard in a suitable solvent (e.g., DMSO or Methanol).
- Spike an aliquot of blank plasma with the **Relacorilant** stock solution to prepare calibration standards and quality control (QC) samples.
- In a 1.5 mL microcentrifuge tube, add 100 μ L of plasma sample, calibration standard, or QC.
- Add 20 μ L of the Internal Standard working solution.

- Add 300 μL of cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography Conditions

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μL
Column Temperature	40°C
Gradient	Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min.

Mass Spectrometry Conditions

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameter	Recommended Setting
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	500°C
IonSpray Voltage	5500 V
Curtain Gas	30 psi
Collision Gas	Nitrogen
MRM Transitions	To be determined by infusing a standard solution of Relacorilant and the IS. A hypothetical transition for Relacorilant could be m/z $[M+H]^+ \rightarrow$ fragment ion.

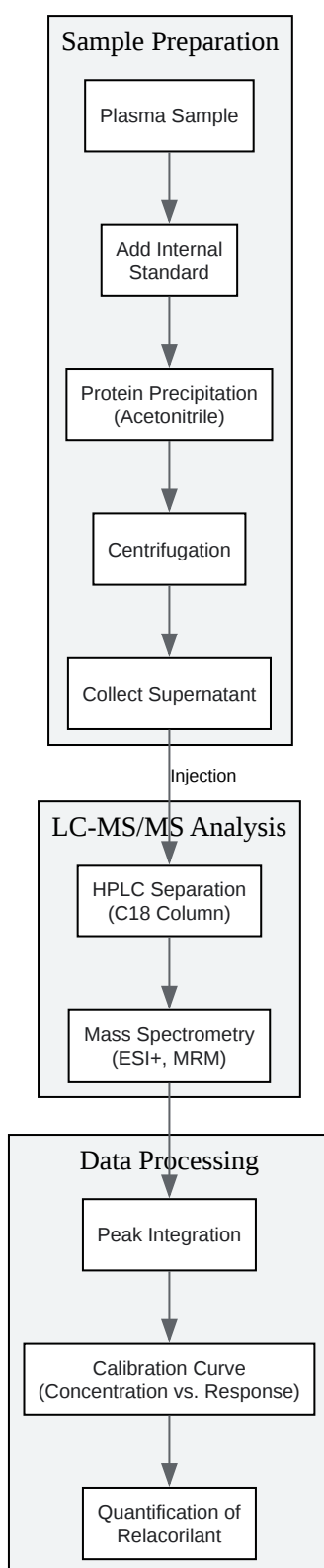
Data Presentation: Quantitative Parameters

The following table summarizes the key validation parameters for a bioanalytical method for **Relacorilant**.

Parameter	Typical Acceptance Criteria
Linearity (r^2)	≥ 0.99
Calibration Range	To be determined based on expected concentrations (e.g., 1 - 1000 ng/mL)
Intra-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Inter-day Precision (%CV)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)
Accuracy (% Bias)	Within $\pm 15\%$ ($\pm 20\%$ at LLOQ)
Lower Limit of Quantification (LLOQ)	Signal-to-noise ratio ≥ 10 with acceptable precision and accuracy
Recovery (%)	Consistent, precise, and reproducible
Matrix Effect	Within acceptable limits (typically IS-normalized matrix factor between 0.85 and 1.15)
Stability	Stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage)

Visualizations

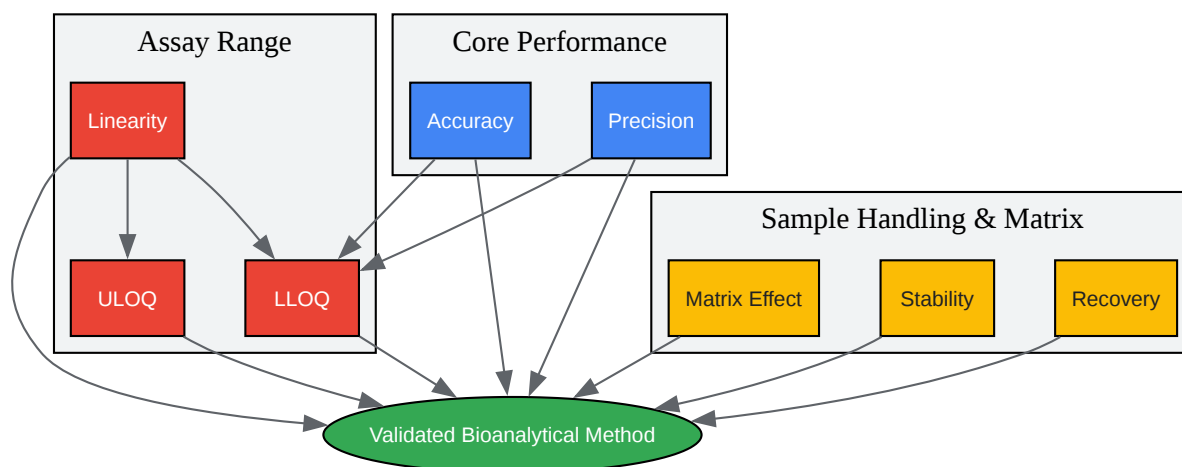
Experimental Workflow for Relacorilant Bioanalysis



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Caption: Workflow for the bioanalysis of **Relacorilant** in plasma.

Logical Relationship of Method Validation Parameters



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